molecular formula C7H4ClF2N3 B11716034 4-Chloro-5-(difluoromethyl)-7H-pyrrolo[2,3-D]pyrimidine

4-Chloro-5-(difluoromethyl)-7H-pyrrolo[2,3-D]pyrimidine

Cat. No.: B11716034
M. Wt: 203.57 g/mol
InChI Key: QNOCLJTZVNFHLQ-UHFFFAOYSA-N
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Description

4-Chloro-5-(difluoromethyl)-7H-pyrrolo[2,3-D]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by the presence of a chloro group at the 4th position and a difluoromethyl group at the 5th position on the pyrrolo[2,3-D]pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-(difluoromethyl)-7H-pyrrolo[2,3-D]pyrimidine typically involves the following steps:

    Starting Material: The synthesis begins with 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.

    Bromination: The starting material undergoes a bromination reaction using reagents such as N-bromosuccinimide (NBS) or bromine in solvents like dimethylformamide (DMF) or methylene dichloride.

    Methylation: The brominated intermediate is then subjected to methylation to introduce the difluoromethyl group.

Industrial Production Methods

For industrial production, the synthesis process is optimized to ensure high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and impurities. The crude product is typically purified through recrystallization or chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-(difluoromethyl)-7H-pyrrolo[2,3-D]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various arylated derivatives of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-5-(difluoromethyl)-7H-pyrrolo[2,3-D]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its difluoromethyl group enhances its lipophilicity and metabolic stability, making it a promising candidate for drug development .

Properties

Molecular Formula

C7H4ClF2N3

Molecular Weight

203.57 g/mol

IUPAC Name

4-chloro-5-(difluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C7H4ClF2N3/c8-5-4-3(6(9)10)1-11-7(4)13-2-12-5/h1-2,6H,(H,11,12,13)

InChI Key

QNOCLJTZVNFHLQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(N1)N=CN=C2Cl)C(F)F

Origin of Product

United States

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